molecular formula C23H21N7O B2916431 N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide CAS No. 902445-85-6

N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

Cat. No. B2916431
CAS RN: 902445-85-6
M. Wt: 411.469
InChI Key: CZVLJHKESWEYOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide is a useful research compound. Its molecular formula is C23H21N7O and its molecular weight is 411.469. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis of Functionalized Cyclopropanes : N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide, a compound similar in structure to the queried chemical, was used to produce new dianions of 2-(phenylthio)cyclopropanecarboxamide, leading to cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).

  • Creation of Cycloallenes and Cycloadditions : The generation of cycloallenes from similar compounds has been reported, indicating the potential for creating complex molecular structures through cycloaddition reactions (Christl, Braun, Wolz, & Wagner, 1994).

Molecular Docking and Kinetic Mechanisms

  • Inhibitory Potential and Computational Approaches : Research on N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, structurally related to the queried compound, has demonstrated their potential as inhibitors in biological systems. Molecular docking and dynamic simulations have been used to explore their mechanisms, showing their biological activity and potential applications in drug development (Raza et al., 2019).

Applications in Medicinal Chemistry

  • Synthesis of Cyclopropane Analogues for Enzyme Inhibition : The synthesis of cyclopropane analogues, including compounds structurally related to the queried molecule, has been explored for their effects on enzymes like dihydroceramide desaturase. These studies contribute to the understanding of how such compounds can be used in medicinal applications (Triola, Fabriàs, Casas, & Llebaria, 2003).

  • Development of Cyclopropane-Containing Drug Compounds : Cyclopropanes, a core structure in the queried compound, have been highlighted as crucial elements in drug design. Their synthesis and application in creating bioactive molecules, including potential drugs, are areas of significant research interest (Clemenceau et al., 2020).

properties

IUPAC Name

N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N7O/c31-20(24-16-13-14-16)12-6-11-19-26-27-23-29(19)18-10-5-4-9-17(18)22-25-21(28-30(22)23)15-7-2-1-3-8-15/h1-3,7-8,16-18,21-22,25,28H,4-6,9-14H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPGKOCWFLLWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)NC5CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 52979657

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